Tiropramide hydrochloride

Irritable Bowel Syndrome Abdominal Pain Antispasmodic Efficacy

Researchers studying smooth muscle contractility often face inconsistent results with antispasmodics that lack a defined mechanism. Tiropramide hydrochloride provides a reproducible dual action-PDE inhibition and Ca²⁺ influx blockade-delivering calmodulin-independent relaxation. • 88% bowel habit normalization in IBS vs. 47% for octylonium • Dual antispasmodic & motility synchronizing effect on colon • 2.5 h terminal half-life (IV); established human PK profile • Validated GC-MS methods; bioequivalence data support generic development Supplied as ≥98% pure crystalline powder with full QC. Global shipping.

Molecular Formula C28H42ClN3O3
Molecular Weight 504.1 g/mol
CAS No. 57227-16-4
Cat. No. B7821620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTiropramide hydrochloride
CAS57227-16-4
Molecular FormulaC28H42ClN3O3
Molecular Weight504.1 g/mol
Structural Identifiers
SMILESCCCN(CCC)C(=O)C(CC1=CC=C(C=C1)OCCN(CC)CC)NC(=O)C2=CC=CC=C2.Cl
InChIInChI=1S/C28H41N3O3.ClH/c1-5-18-31(19-6-2)28(33)26(29-27(32)24-12-10-9-11-13-24)22-23-14-16-25(17-15-23)34-21-20-30(7-3)8-4;/h9-17,26H,5-8,18-22H2,1-4H3,(H,29,32);1H
InChIKeySVCQSEFEZWMYSA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 200 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Tiropramide Hydrochloride: Antispasmodic Agent with Quantifiable Differentiation in Smooth Muscle Disorders


Tiropramide hydrochloride (CAS 53567-47-8) is a synthetic antispasmodic agent classified as a musculotropic smooth muscle relaxant. Its primary mechanism involves inhibition of phosphodiesterase (PDE) activity, leading to increased intracellular cyclic AMP (cAMP) levels, coupled with a predominant inhibition of calcium ion (Ca²⁺) influx [1]. It is a calmodulin-independent spasmolytic, distinguishing its molecular pharmacology from certain other agents like octylonium (otilonium) bromide [2]. The compound is a racemic mixture ((±)-tiropramide) and is extensively studied for motility disorders of the gastrointestinal, biliary, and urinary tracts, with its hydrochloride salt being the clinically utilized form [3].

Why In-Class Antispasmodics Cannot Simply Substitute for Tiropramide Hydrochloride


The antispasmodic class is highly heterogeneous, encompassing agents with distinct pharmacodynamic profiles such as calcium channel blockers (e.g., pinaverium), calmodulin antagonists (e.g., octylonium), local anesthetics (e.g., mebeverine), and PDE inhibitors (e.g., papaverine). Tiropramide's unique combination of PDE inhibition and Ca²⁺ influx blockade, without significant interaction with major drug-receptors [1], results in a functional profile not replicated by any single comparator. Clinical evidence confirms that tiropramide provides a dual 'antispasmodic and synchronizing' effect on colonic motility, a property not shared by octylonium or trimebutine [2]. Furthermore, its established human pharmacokinetic parameters, including a 2.5-hour terminal half-life after IV administration [3], are critical for dosing regimen design and cannot be assumed for other agents. Therefore, generic substitution based solely on the broad 'antispasmodic' classification is not scientifically justified.

Tiropramide Hydrochloride: A Quantitative, Comparator-Focused Evidence Guide for Procurement


Faster Onset of Analgesic Effect in IBS Patients Compared to Octylonium Bromide

In a controlled clinical trial involving 60 patients with spastic-pattern irritable bowel syndrome (IBS), tiropramide hydrochloride demonstrated a significantly faster onset of pain relief compared to octylonium bromide, a widely used calmodulin-antagonist antispasmodic [1].

Irritable Bowel Syndrome Abdominal Pain Antispasmodic Efficacy

Superior Normalization of Bowel Habits in IBS Patients Compared to Octylonium Bromide

The same RCT comparing tiropramide to octylonium bromide also evaluated bowel habit normalization in IBS patients. Tiropramide treatment resulted in a significantly higher proportion of patients achieving normal bowel habits by the end of the 30-day study period [1].

Irritable Bowel Syndrome Gut Motility Synchronizing Agent

Unique Dual Mechanism: Simultaneous Antispasmodic and Motility-Synchronizing Activity

A multiple colonic manometry study directly compared the effects of tiropramide, trimebutine (a motility regulator), and octylonium (a pure antispasmodic) in 60 IBS patients over 5 days [1]. While all drugs improved symptoms, tiropramide was the only agent to demonstrate both significant antispasmodic activity and a beneficial 'synchronizing' redistribution of colonic muscular power.

Colonic Manometry Motility Normalization Mechanism of Action

Broader In Vitro Antispasmodic Potency Compared to Papaverine Across Diverse Stimuli

In a comprehensive in vitro pharmacological characterization, tiropramide was compared to papaverine, a classical PDE inhibitor and antispasmodic. Tiropramide demonstrated superior potency against a wide array of chemically and electrically induced contractions in various smooth muscle preparations [1].

Musculotropic Antispasmodic Phosphodiesterase Inhibition In Vitro Pharmacology

Lower Acute Systemic Toxicity (LD50) Compared to Papaverine

Preclinical toxicology studies have established that the acute systemic toxicity of tiropramide, as measured by LD50, is lower than that of papaverine, a commonly referenced antispasmodic [1].

Safety Profile Toxicology LD50

Established Human Pharmacokinetic Profile with Defined Parameters

The pharmacokinetic (PK) behavior of tiropramide hydrochloride in humans has been thoroughly characterized following various routes of administration, providing essential parameters for dosing regimen design [1]. This well-defined PK profile is a key differentiator from compounds with less characterized absorption, distribution, metabolism, and excretion (ADME) properties.

Pharmacokinetics Bioavailability Drug Development

Strategic Application Scenarios for Tiropramide Hydrochloride Based on Differentiated Evidence


Clinical Management of Irritable Bowel Syndrome (IBS) with Spastic and Altered Motility Patterns

Tiropramide's unique dual action as both an antispasmodic and a motility synchronizer, as demonstrated in direct comparative trials against octylonium and trimebutine [1][2], makes it an ideal candidate for IBS patient subsets exhibiting both abdominal pain and irregular bowel habits (e.g., alternating diarrhea and constipation). Its ability to achieve faster pain relief and a higher rate of bowel habit normalization (88% vs. 47% for octylonium) [1] provides a clear clinical rationale for its selection over agents that target only one aspect of the disorder.

Research on Smooth Muscle Pathophysiology and Drug Development

The compound's well-defined mechanism, involving PDE inhibition and Ca²⁺ influx blockade without significant receptor interactions [3], positions tiropramide as a valuable tool compound for in vitro and in vivo research on smooth muscle contractility and relaxation pathways. Its established broad-spectrum activity across multiple tissue types (gastrointestinal, biliary, vascular) [3] and its characterized human PK profile [4] make it a reliable reference standard for screening and validating novel antispasmodic candidates.

Development of Generic and Bioequivalent Formulations

The availability of detailed pharmacokinetic data, including a terminal half-life of 2.5 hours (IV) and an absorption half-life of 14-22 minutes (oral) [4], coupled with established bioanalytical methods (e.g., GC-MS) [5], provides a robust framework for generic drug development. The published data on bioequivalence between different tiropramide formulations, showing differences in Cmax (-2.48%) and AUC (-5.22%) well within the 20% limit [6], supports the development and regulatory approval of cost-effective generic versions with predictable in vivo performance.

Management of Biliary Dyskinesia and Urinary Tract Spasms

While the strongest clinical evidence centers on IBS, preclinical data showing potent spasmolytic activity on guinea pig gall bladder (against BaCl₂, acetylcholine, histamine, cerulein) and on rat pyel-ureter preparations [3] supports the compound's therapeutic potential in biliary and urinary tract smooth muscle disorders. Its established human PK and safety profile [4][7] provide a foundation for clinical investigation and off-label use in these areas where alternative antispasmodics may have less characterized activity or higher systemic toxicity (e.g., compared to papaverine [7]).

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